2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile
Description
This compound belongs to the fluorinated benzonitrile family, characterized by a trifluoromethyl (-CF₃) group at the 5-position and a difluoromethoxy (-OCF₂) group at the 2-position of the benzene ring. Such substitutions are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects, which enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO/c10-8(11)16-7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNWMRTXYHVDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzonitrile with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the difluoromethoxy or trifluoromethyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding oxides or reduced derivatives.
Scientific Research Applications
2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethyl group, in particular, can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile, highlighting structural variations, physicochemical properties, and applications:
Structural and Electronic Effects
- Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) in all analogs enhances resistance to oxidation and hydrolysis. Replacing fluorine with chlorine (as in 2-chloro-5-CF₃) increases molecular weight and toxicity but reduces thermal stability compared to fluoro derivatives .
- Substituent Position : The 2-position substituent (e.g., -F, -Cl, -OCH₃, -OCF₂) influences steric and electronic interactions. For example, 2-methoxy derivatives exhibit lower reactivity in nucleophilic substitution compared to halogenated analogs .
Biological Activity
2-Difluoromethoxy-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound that has garnered attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core, which enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications, including pharmaceuticals and agrochemicals.
The chemical structure of this compound contributes to its distinct biological activity. The presence of fluorine atoms increases the compound's reactivity and interaction with biological membranes and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C10H6F5N |
| Molecular Weight | 233.16 g/mol |
| Melting Point | Not Specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to various receptors and enzymes, modulating biological pathways. This compound is particularly noted for its potential as an inhibitor in enzyme systems, which can lead to therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition.
Table 2: Biological Activity Summary
| Biological Target | Activity Type | IC50 (µM) |
|---|---|---|
| MAO-B (Monoamine Oxidase B) | Inhibition | Not Reported |
| AChE (Acetylcholinesterase) | Inhibition | Not Reported |
| BChE (Butyrylcholinesterase) | Inhibition | Not Reported |
Case Studies
- Enzyme Inhibition Studies : Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit potent inhibitory effects on MAO-B, with IC50 values indicating strong selectivity. For instance, related compounds showed IC50 values ranging from 0.71 µM to 1.19 µM against MAO-B, suggesting that structural modifications can significantly influence potency .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on VERO cells indicated that certain derivatives of this class were non-toxic at concentrations up to 200 µM, highlighting their potential as therapeutic candidates without significant adverse effects on normal cells .
- Pharmacokinetic Predictions : Computational studies suggest favorable pharmacokinetic properties for related compounds, including high gastrointestinal absorption and blood-brain barrier permeability, making them suitable for neurological applications .
Comparative Analysis
When compared with similar compounds such as 2-Fluoro-5-(trifluoromethyl)benzonitrile and other fluorinated benzonitriles, the unique positioning of difluoromethoxy and trifluoromethyl groups in this compound contributes to its distinct chemical behavior and biological activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | Fluoro group only | Moderate MAO-B inhibition |
| 2-Difluoromethoxy-4-(trifluoromethyl)benzonitrile | Different substitution pattern | Enhanced potency observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
